molecular formula C12H15ClO3S B13470423 3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride

3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride

Cat. No.: B13470423
M. Wt: 274.76 g/mol
InChI Key: LRQRYUKMAOQIKE-UHFFFAOYSA-N
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Description

3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride is an organic compound characterized by a cyclobutane ring substituted with a benzyloxy methyl group and a sulfonyl chloride group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 3-(benzyloxy)cyclobutan-1-one. This intermediate can be synthesized by reacting bromomethyl propylene oxide and benzyl bromide under the action of mercuric chloride at 155-160°C to form 2-benzyloxy-1,3-dibromopropane. This compound is then reacted with methyl sulphomethyl sulfone at -78°C using butyl lithium to yield [3-(methylsulphinyl)-3-(methylthio)cyclobutyl]oxy]methyl]benzene. Finally, oxidation with perchloric acid produces 3-(benzyloxy)cyclobutan-1-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.

    Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Elimination: Strong bases like sodium hydride or potassium tert-butoxide are employed.

Major Products

    Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation: Products include benzyloxy aldehydes and acids.

    Elimination: Products include cyclobutene derivatives.

Scientific Research Applications

3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substitution products. The benzyloxy group can also participate in oxidation reactions, contributing to the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)cyclobutan-1-one: Similar structure but lacks the sulfonyl chloride group.

    Cyclobutane-1-sulfonyl chloride: Lacks the benzyloxy methyl group.

    Benzyloxy methyl cyclobutane: Lacks the sulfonyl chloride group.

Uniqueness

3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride is unique due to the combination of the benzyloxy methyl group and the sulfonyl chloride group on the cyclobutane ring. This combination imparts distinct reactivity patterns, making it a valuable compound in synthetic organic chemistry.

Properties

Molecular Formula

C12H15ClO3S

Molecular Weight

274.76 g/mol

IUPAC Name

3-(phenylmethoxymethyl)cyclobutane-1-sulfonyl chloride

InChI

InChI=1S/C12H15ClO3S/c13-17(14,15)12-6-11(7-12)9-16-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2

InChI Key

LRQRYUKMAOQIKE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1S(=O)(=O)Cl)COCC2=CC=CC=C2

Origin of Product

United States

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